((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride

Catalog No.
S8099606
CAS No.
M.F
C10H22Cl2N2
M. Wt
241.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine...

Product Name

((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride

IUPAC Name

[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;dihydrochloride

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

InChI

InChI=1S/C10H20N2.2ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H/t9-,10+;;/m0../s1

InChI Key

CXPAMUCAFGMKMX-JXGSBULDSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CN.Cl.Cl

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CN.Cl.Cl
  • Potential applications based on structure

    The presence of the quinolizin ring system suggests potential for research into areas where similar compounds have shown activity. Quinolizin derivatives have been explored for their anticonvulsant, anti-malarial, and anti-tumor properties PubChem, ((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride: . However, further research is needed to determine if ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride possesses similar activities.

  • Availability for research

The compound ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride is a chemical entity characterized by its unique bicyclic structure, which consists of a quinolizidine core. This compound features an octahydro configuration, indicating that it is fully saturated and contains multiple stereocenters. The presence of the methanamine group contributes to its potential biological activity, particularly in pharmacological applications.

Involving ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride typically encompass nucleophilic substitutions and amine reactions. The amine functional group can participate in various reactions such as:

  • Alkylation: Reacting with alkyl halides to form secondary or tertiary amines.
  • Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.
  • Deprotonation: Under basic conditions, the amine can be deprotonated to form a more nucleophilic species.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize derivatives with specific functionalities.

The biological activity of ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride is primarily linked to its structural characteristics, which may interact with various biological targets. Preliminary studies suggest that compounds with similar structures often exhibit activities such as:

  • Antidepressant effects: Due to their ability to modulate neurotransmitter systems.
  • Analgesic properties: Potentially acting on pain pathways in the central nervous system.
  • Antimicrobial activity: Some derivatives show promise against bacterial strains.

The exact mechanisms of action would require further investigation through pharmacological studies and structure-activity relationship analyses.

The synthesis of ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed under acidic or basic conditions to form the quinolizidine framework.
  • Reductive Amination: The introduction of the methanamine group can be accomplished via reductive amination of carbonyl compounds followed by hydrogenation.
  • Chiral Resolution: If enantiomers are produced, chiral resolution techniques such as chromatography may be employed to isolate the desired stereoisomer.

These methods highlight the importance of both synthetic organic chemistry techniques and chiral resolution strategies in producing this compound.

The potential applications of ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride span various fields:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting neurological disorders.
  • Chemical Biology: Used in studies aimed at understanding receptor interactions and signaling pathways.
  • Material Science: Investigated for potential use in creating novel polymers or materials due to its unique structural properties.

Interaction studies involving this compound often focus on its binding affinity and efficacy against specific biological targets. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • High-throughput Screening: To evaluate its activity against a range of biological assays.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound, guiding further development in medicinal chemistry.

Similar compounds include:

  • Quinolizidine derivatives: Known for their diverse biological activities including analgesic and antidepressant effects.
  • Piperidine analogs: Often exhibit similar pharmacological profiles due to their structural similarities.
  • Tetrahydroisoquinolines: Share some functional characteristics and are also studied for their neuroactive properties.

Comparison Table

Compound NameStructural FeaturesBiological Activity
((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochlorideBicyclic structure with aminePotential antidepressant, analgesic
Quinolizidine derivativesBicyclic structureAnalgesic, antimicrobial
Piperidine analogsSaturated nitrogen-containing ringAntidepressant, anxiolytic
TetrahydroisoquinolinesSimilar bicyclic frameworkNeuroactive properties

This comparison underscores the uniqueness of ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride, particularly its specific stereochemistry and potential applications in pharmacology that may differentiate it from other similar compounds. Further research is necessary to fully characterize its unique properties and therapeutic potential.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

240.1160041 g/mol

Monoisotopic Mass

240.1160041 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-28-2023

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